(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may exhibit similar properties, making it a candidate for further biological evaluation.
Medicine
In medicinal chemistry, compounds like this compound are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or have other pharmacological activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile for various applications.
Mechanism of Action
The mechanism of action of (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(2-Hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the bromine atom.
(5E)-5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a chlorine atom instead of bromine.
(5E)-5-(5-Bromo-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the bromine atom and the hydroxyl group in (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one makes it unique compared to its analogs. These functional groups can significantly influence its reactivity and biological activity, making it a compound of interest for further study.
Biological Activity
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities. This compound exhibits potential antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H10BrNO2S2, with a molar mass of 344.25 g/mol. The presence of functional groups such as bromine, hydroxyl, and thioxo contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H10BrNO2S2 |
Molar Mass | 344.25 g/mol |
CAS Number | 313470-10-9 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. Studies have shown that thiazolidinones can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity : The anticancer properties are likely mediated through the induction of apoptosis in cancer cells. This process involves the activation of specific signaling pathways that lead to programmed cell death. Research indicates that derivatives of thiazolidinones can inhibit the proliferation of various cancer cell lines, including those from breast and colorectal cancers .
Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound:
- Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The inhibition rates were comparable to established antibiotics, indicating its potential as a therapeutic agent .
- Anticancer Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer). IC50 values were determined through dose-response assays, showing promising results in inhibiting cell proliferation .
- Anti-inflammatory Studies : In vitro assays showed that the compound reduced the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory potential .
Case Studies
A series of case studies have been conducted to explore the efficacy of this compound:
- Case Study 1 : A study on the antibacterial activity revealed that derivatives similar to this compound displayed potent inhibition against E. coli and S. aureus, with inhibition percentages reaching over 90% in some cases .
- Case Study 2 : In cancer research, compounds within the thiazolidinone class were tested for their ability to induce apoptosis in HT29 adenocarcinoma cells. Results indicated that modifications at specific positions enhanced anticancer activity significantly .
Properties
Molecular Formula |
C12H10BrNO2S2 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10BrNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-5-8(13)3-4-9(7)15/h3-6,15H,2H2,1H3/b10-6- |
InChI Key |
MDYCAIXXSWVPDV-POHAHGRESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=S |
Origin of Product |
United States |
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